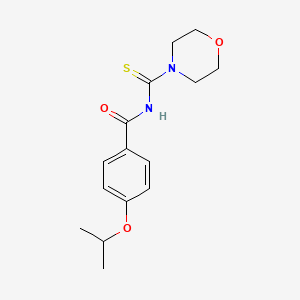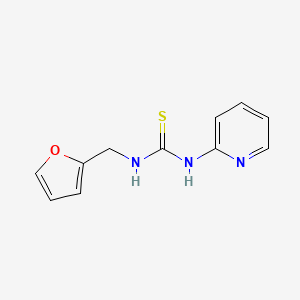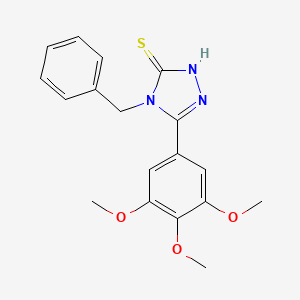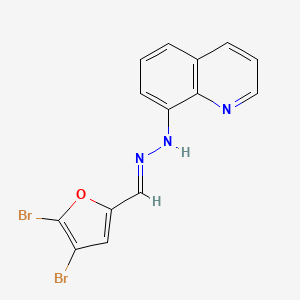
4-isopropoxy-N-(4-morpholinylcarbonothioyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-isopropoxy-N-(4-morpholinylcarbonothioyl)benzamide, also known as KN-93, is a potent and selective inhibitor of Ca2+/calmodulin-dependent protein kinase II (CaMKII). It has been widely used in scientific research to investigate the role of CaMKII in various physiological and pathological processes.
Mécanisme D'action
4-isopropoxy-N-(4-morpholinylcarbonothioyl)benzamide exerts its inhibitory effect on CaMKII by binding to the calmodulin-binding domain of CaMKII and preventing the binding of calmodulin, a Ca2+-binding protein that activates CaMKII. This leads to the inhibition of CaMKII autophosphorylation and substrate phosphorylation, which are crucial for CaMKII-mediated cellular processes.
Biochemical and Physiological Effects:
The inhibition of CaMKII by 4-isopropoxy-N-(4-morpholinylcarbonothioyl)benzamide has been shown to have various biochemical and physiological effects, depending on the cell type and context. For example, 4-isopropoxy-N-(4-morpholinylcarbonothioyl)benzamide has been reported to impair synaptic plasticity, reduce cardiac hypertrophy, induce apoptosis, and inhibit cell proliferation. In addition, 4-isopropoxy-N-(4-morpholinylcarbonothioyl)benzamide has been found to modulate the activity of ion channels, such as voltage-gated Ca2+ channels and K+ channels, by inhibiting CaMKII-mediated phosphorylation.
Avantages Et Limitations Des Expériences En Laboratoire
4-isopropoxy-N-(4-morpholinylcarbonothioyl)benzamide has several advantages for lab experiments, such as its high potency and selectivity for CaMKII, its well-established mechanism of action, and its availability from commercial sources. However, 4-isopropoxy-N-(4-morpholinylcarbonothioyl)benzamide also has some limitations, such as its potential off-target effects, its poor solubility in aqueous solutions, and its short half-life in vivo.
Orientations Futures
There are several future directions for 4-isopropoxy-N-(4-morpholinylcarbonothioyl)benzamide research, such as the development of more potent and selective CaMKII inhibitors, the investigation of the role of CaMKII in other physiological and pathological processes, and the exploration of the therapeutic potential of CaMKII inhibitors in various diseases, such as Alzheimer's disease, heart failure, and cancer. Moreover, the combination of CaMKII inhibitors with other drugs or therapies may provide synergistic effects and improve their efficacy.
Méthodes De Synthèse
The synthesis of 4-isopropoxy-N-(4-morpholinylcarbonothioyl)benzamide involves several steps, including the reaction of 4-isopropoxybenzoic acid with thionyl chloride to form 4-isopropoxybenzoyl chloride, which is then reacted with morpholine and potassium thiocyanate to produce 4-isopropoxy-N-(4-morpholinylcarbonothioyl)benzamide. The purity of 4-isopropoxy-N-(4-morpholinylcarbonothioyl)benzamide can be further improved by recrystallization from ethanol.
Applications De Recherche Scientifique
4-isopropoxy-N-(4-morpholinylcarbonothioyl)benzamide has been extensively used in scientific research to investigate the role of CaMKII in various physiological and pathological processes, such as learning and memory, cardiac hypertrophy, and cancer. For example, 4-isopropoxy-N-(4-morpholinylcarbonothioyl)benzamide has been shown to impair long-term potentiation, a cellular mechanism underlying learning and memory, by inhibiting the activation of CaMKII in the hippocampus. In addition, 4-isopropoxy-N-(4-morpholinylcarbonothioyl)benzamide has been found to attenuate cardiac hypertrophy by inhibiting the activity of CaMKII in the heart. Moreover, 4-isopropoxy-N-(4-morpholinylcarbonothioyl)benzamide has been reported to induce apoptosis and inhibit cell proliferation in various cancer cell lines by targeting CaMKII.
Propriétés
IUPAC Name |
N-(morpholine-4-carbothioyl)-4-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-11(2)20-13-5-3-12(4-6-13)14(18)16-15(21)17-7-9-19-10-8-17/h3-6,11H,7-10H2,1-2H3,(H,16,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDTMQTFCIGQXML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC(=S)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-(3-methoxyphenyl)-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5844259.png)
![N-[2-(4-fluorophenyl)ethyl]-1-(2-thienylcarbonyl)-4-piperidinecarboxamide](/img/structure/B5844265.png)


![N-{4-[(4-chlorobenzyl)oxy]benzyl}aniline](/img/structure/B5844322.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-N'-phenylthiourea](/img/structure/B5844329.png)

![6-chloro-7-[(3,5-dimethylbenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5844344.png)
![N-(2-ethoxyphenyl)-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B5844348.png)

![3-[(4-fluorobenzyl)thio]-4-(4-fluorophenyl)-5-methyl-4H-1,2,4-triazole](/img/structure/B5844361.png)

![N'-{[2-(2-bromo-4-chlorophenoxy)acetyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5844371.png)
![N'-(3-hydroxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5844372.png)